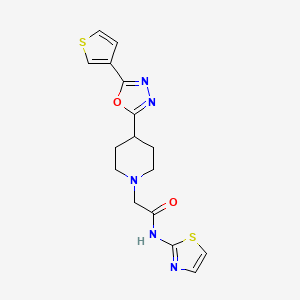

N-(thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

N-(thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a thiazole core linked via an acetamide bridge to a piperidine ring substituted with a 1,3,4-oxadiazole moiety. This structural complexity positions the compound as a candidate for diverse pharmacological applications, including antimicrobial, anticancer, or enzyme inhibition, as suggested by analogs in the literature .

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S2/c22-13(18-16-17-4-8-25-16)9-21-5-1-11(2-6-21)14-19-20-15(23-14)12-3-7-24-10-12/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBGRDBYGGXORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of several key structural components:

- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.

- Piperidine : A six-membered ring with a nitrogen atom.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the thiazole and oxadiazole rings through cyclization reactions followed by functionalization to introduce the piperidine and thiophene groups.

Antimicrobial Properties

Research has indicated that derivatives of thiazole and oxadiazole exhibit significant antimicrobial activity. For instance, compounds containing the oxadiazole ring have been shown to possess antibacterial, antifungal, and antitubercular properties. In a study evaluating various derivatives, some exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus .

Cytotoxicity Against Cancer Cells

Studies have reported cytotoxic effects of similar compounds on various cancer cell lines. For example, the cytotoxicity of novel thiophene derivatives was assessed against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. Results indicated that certain derivatives showed promising activity with IC50 values ranging from 3.2 µM to 9.9 µM .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells via the caspase pathway, affecting cell cycle regulation .

Research Findings Summary

| Study | Findings |

|---|---|

| Dhumal et al. (2016) | Identified potent antimicrobial activity against Mycobacterium bovis BCG with certain thiazole derivatives. |

| Desai et al. (2018) | Demonstrated anticancer activity in various cell lines with IC50 values <10 µM for several derivatives. |

| Vosatka et al. (2018) | Investigated structure-activity relationships showing significant effects on drug-resistant strains of Mycobacterium tuberculosis. |

Case Study 1: Antimicrobial Efficacy

A series of compounds derived from thiazoles and oxadiazoles were tested against clinical isolates of Staphylococcus aureus. The most active derivative exhibited an MIC of 0.25 μg/mL, significantly outperforming conventional antibiotics.

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies on MCF-7 cells revealed that a specific derivative led to a dose-dependent decrease in cell viability, with an IC50 value of 6.8 µM, indicating its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Thiazole Ring Reactivity

The thiazole moiety participates in electrophilic substitutions and nucleophilic additions due to its aromatic heterocyclic nature.

| Reaction Type | Reagents/Conditions | Products | Key Findings & References |

|---|---|---|---|

| Chlorination | Cl₂/FeCl₃, 0–5°C, DCM | 5-chloro-thiazole derivative | Electrophilic substitution occurs preferentially at the 5-position due to electron-withdrawing effects of adjacent groups. |

| Grignard Addition | RMgX (R = alkyl), THF, reflux | Thiazole-alkyl adducts | Nucleophilic attack at the 2-position observed in related thiazole derivatives. |

| Oxidation | H₂O₂/AcOH, 60°C | Thiazole N-oxide | Limited reactivity reported due to steric hindrance from the acetamide group. |

Acetamide Group Transformations

The acetamide functionality undergoes hydrolysis and alkylation reactions.

Piperidine Ring Modifications

The piperidine ring engages in alkylation and ring-opening reactions.

| Reaction Type | Reagents/Conditions | Products | Key Findings & References |

|---|---|---|---|

| N-Acylation | AcCl, Et₃N, CH₂Cl₂ | N-acylpiperidine derivative | Acylation occurs selectively at the piperidine nitrogen. |

| Ring Opening | HBr (48%), 100°C, 8h | Linear amine hydrobromide | Harsh conditions required due to ring stability. |

1,3,4-Oxadiazole Reactivity

The oxadiazole core is prone to hydrolysis and cycloaddition.

Thiophene Substituent Reactions

The thiophen-3-yl group undergoes electrophilic substitution and oxidation.

| Reaction Type | Reagents/Conditions | Products | Key Findings & References |

|---|---|---|---|

| Sulfonation | H₂SO₄/SO₃, 50°C | Thiophene-3-sulfonic acid | Moderate yield due to steric hindrance from oxadiazole. |

| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Thiophene sulfoxide/sulfone | Controlled oxidation to sulfoxide favored. |

Cross-Functional Reactivity

Interactions between functional groups influence reaction outcomes.

-

Simultaneous Hydrolysis : Under strongly acidic conditions (6M HCl, 100°C), both acetamide and oxadiazole groups hydrolyze, yielding a dicarboxylic acid derivative .

-

Competitive Alkylation : Alkyl halides preferentially react with the piperidine nitrogen over the acetamide group unless steric protection is applied.

Stability Under Physiological Conditions

-

pH Sensitivity : Stable at pH 4–8; hydrolyzes rapidly in alkaline conditions (pH > 10).

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and H₂S gas (TGA data).

Comparison with Similar Compounds

Compound 2a: 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

- Structure : Replaces the thiophen-3-yl group with benzofuran and substitutes the piperidine ring with a 3-chlorophenyl group.

- Properties : Exhibits potent antimicrobial activity due to the electron-withdrawing chloro group enhancing membrane permeability .

- Key Difference : Lacks the piperidine spacer, reducing conformational flexibility compared to the target compound.

Compound 8t: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

- Structure : Features an indole-substituted oxadiazole and a chloro-methylphenyl acetamide tail.

- Bioactivity : Shows significant α-glucosidase inhibition (IC₅₀ = 12.3 µM), attributed to the indole group’s hydrogen-bonding capacity .

- Comparison : The indole moiety may confer stronger enzyme inhibition than the thiophen-3-yl group in the target compound.

Analogues with Piperidine/Piperazine Scaffolds

Compound 4g: N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide

Compound 35: N-(6-(5-((2'-Cyanobiphenyl-4-yl)methylthio)-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-yl)acetamide

- Structure: Incorporates a benzo[d]thiazole core and a cyanobiphenyl substituent on oxadiazole.

- Bioactivity: Designed as a glycogen synthase kinase-3 (GSK-3) inhibitor for Alzheimer’s disease, leveraging the cyanobiphenyl group’s hydrophobic interactions .

Analogues with Thiophene Substitutions

Compound 3a: N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Structure : Substitutes thiophen-3-yl with pyridine-4-yl and adds a nitro group to the thiazole ring.

- Synthesis : Prepared via a multi-step protocol involving KOH-mediated cyclization (72% yield) .

- Activity : Nitro group enhances acetylcholinesterase inhibition (IC₅₀ = 1.8 µM) through radical scavenging .

Key Research Findings and Implications

- Piperidine vs.

- Thiophene vs. Benzofuran/Indole : Thiophen-3-yl may provide moderate bioactivity compared to indole (8t) or benzofuran (2a) but with improved synthetic accessibility .

- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives (target, 3a) generally exhibit stronger enzyme inhibition than thiadiazoles (4g) due to higher electron-deficient character .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the 1,3,4-oxadiazole ring, piperidine functionalization, and amide coupling. Key steps:

- Oxadiazole formation : Use carbodiimide coupling agents (e.g., DCC) to cyclize thiosemicarbazide precursors under reflux in anhydrous conditions .

- Piperidine substitution : React oxadiazole-piperidine intermediates with bromoacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .

- Characterization : Confirm structure via /-NMR, HRMS, and IR spectroscopy .

Q. Which spectroscopic techniques are essential for verifying the compound’s structural integrity?

- Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, piperidine protons at δ 3.0–4.0 ppm) .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]) and fragment patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .

Q. What preliminary assays are used to assess its biological activity?

- Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .

- Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Modifications : Vary substituents on thiophene (e.g., electron-withdrawing groups) or oxadiazole (e.g., methyl vs. phenyl) to enhance target binding .

- Biological Testing : Compare IC values of analogs in enzyme inhibition assays to identify critical pharmacophores .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR) .

Q. How can solubility and stability challenges be addressed during formulation?

- Answer :

- Salt Formation : Use hydrochloride or mesylate salts to improve aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

- pH Optimization : Maintain pH 6.5–7.4 in buffer systems to prevent degradation of the oxadiazole ring .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments .

- Purity Verification : Reanalyze compound batches via HPLC to rule out impurities affecting results .

- Cell Line Authentication : Use STR profiling to confirm cell line identity and reduce variability .

Q. Which computational tools predict the compound’s pharmacokinetic properties?

- Answer :

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : GROMACS to simulate binding stability with targets over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.